molecular formula C9H16BrNO4 B11933869 Br-PEG2-oxazolidin-2-one

Br-PEG2-oxazolidin-2-one

货号: B11933869
分子量: 282.13 g/mol
InChI 键: ILZHRTGCGAAXCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Br-PEG2-oxazolidin-2-one: is a compound that belongs to the class of PEG-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular weight of 282.13 g/mol and a chemical formula of C9H16BrNO4 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG2-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with a PEG (polyethylene glycol) chain that has a bromine atom attached. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods ensure the compound is produced with high purity and yield, suitable for research and development purposes .

化学反应分析

Types of Reactions: Br-PEG2-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached .

科学研究应用

Medicinal Chemistry and Antimicrobial Activity

Br-PEG2-oxazolidin-2-one is primarily investigated for its antimicrobial properties. The oxazolidinone scaffold is well-known for its efficacy against Gram-positive bacteria, including resistant strains. Recent studies have shown that derivatives of oxazolidinones exhibit significant antibacterial activity by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.

Case Studies:

  • A study synthesized various oxazolidinone derivatives and evaluated their antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecium. The results indicated that modifications to the oxazolidinone structure could enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Another research explored the combination of pyrimidine with oxazolidinones, leading to hybrids that showed improved antibacterial properties. These compounds were designed to target multiple bacterial pathways, potentially reducing the likelihood of resistance development .

Drug Delivery Systems

The incorporation of polyethylene glycol (PEG) in this compound enhances its solubility and bioavailability, making it a suitable candidate for drug delivery applications. PEGylation is known to improve pharmacokinetics by prolonging circulation time in the bloodstream and reducing immunogenicity.

Applications:

  • Nanoparticle Formulation : this compound can be utilized in the formulation of nanoparticles for targeted drug delivery. Studies have shown that nanoparticles coated with PEG can effectively deliver therapeutic agents to specific tissues, enhancing therapeutic outcomes while minimizing side effects .
  • Sustained Release Systems : Research indicates that PEGylated compounds can be incorporated into hydrogels for sustained release formulations. This approach allows for controlled release of antibiotics over extended periods, which is beneficial in treating chronic infections .

Cancer Therapeutics

Emerging studies suggest that this compound may have potential applications in oncology. The compound's ability to modulate cellular pathways involved in tumor growth and metastasis presents a promising avenue for cancer treatment.

Findings:

  • A study highlighted the role of oxazolidinones in inhibiting cancer cell proliferation through the modulation of cyclooxygenase (COX) pathways, which are often upregulated in tumors. By targeting these pathways, this compound may contribute to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Additionally, research has indicated that compounds with oxazolidinone structures can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms commonly seen in cancer treatments .

作用机制

Br-PEG2-oxazolidin-2-one functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .

相似化合物的比较

Uniqueness: Br-PEG2-oxazolidin-2-one is unique due to its specific combination of a PEG chain and an oxazolidin-2-one moiety, which provides distinct chemical properties and reactivity compared to other linkers .

生物活性

Br-PEG2-oxazolidin-2-one is a synthetic compound that belongs to the oxazolidinone class, characterized by its unique structural features, including a bromine atom and a polyethylene glycol (PEG) moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antibacterial agent against resistant strains of Gram-positive bacteria.

Chemical Structure and Properties

The structure of this compound includes:

  • Oxazolidinone Backbone : A five-membered heterocyclic ring containing nitrogen and oxygen.
  • Bromine Substitution : Enhances biological activity and may influence pharmacokinetic properties.
  • Polyethylene Glycol Moiety : Improves solubility and bioavailability, which are critical for therapeutic effectiveness.
Compound Name Structural Features Biological Activity Unique Aspects
Linezolid1,3-Oxazolidinone backboneBroad-spectrum antibioticFirst approved oxazolidinone
EperezolidSimilar backboneAntibacterialLess potent than linezolid
TedizolidFluorinated oxazolidinoneEffective against resistant strainsEnhanced potency over linezolid
Br-PEG2-Oxazolidinone PEG moiety + bromine substitutionTargeted antibacterial actionImproved solubility and bioavailability

This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking the formation of the 70S initiation complex essential for bacterial growth. This mechanism positions it as a promising candidate for combating antibiotic-resistant infections, similar to other oxazolidinone derivatives like linezolid.

Antibacterial Properties

Studies have shown that this compound exhibits significant antibacterial activity, particularly against resistant strains of Gram-positive bacteria. The incorporation of the PEG moiety enhances its solubility and bioavailability, making it more effective in therapeutic applications.

Case Studies

  • Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to target resistant strains highlights its potential in treating difficult infections.
  • Pharmacokinetic Studies : Research indicates that the PEG component improves the pharmacokinetic profile of this compound, leading to better absorption and distribution in biological systems. This is crucial for maximizing therapeutic outcomes in clinical settings .
  • Comparative Studies with Other Oxazolidinones : Comparative studies with other oxazolidinones such as linezolid and tedizolid have shown that this compound exhibits comparable or enhanced antibacterial activity, particularly against resistant bacterial strains .

Research Findings

Recent research has highlighted the multifaceted biological activities of oxazolidinones:

  • Antioxidant Properties : Some studies suggest that derivatives may exhibit antioxidant activity, which could provide additional therapeutic benefits .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially aiding in reducing inflammation associated with bacterial infections .

属性

分子式

C9H16BrNO4

分子量

282.13 g/mol

IUPAC 名称

3-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2

InChI 键

ILZHRTGCGAAXCF-UHFFFAOYSA-N

规范 SMILES

C1COC(=O)N1CCOCCOCCBr

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。